Product packaging for 2-(4-Fluoronaphthalen-1-yl)pentan-2-ol(Cat. No.:)

2-(4-Fluoronaphthalen-1-yl)pentan-2-ol

Cat. No.: B7991308
M. Wt: 232.29 g/mol
InChI Key: OXACSAVNAQGQDT-UHFFFAOYSA-N
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Description

2-(4-Fluoronaphthalen-1-yl)pentan-2-ol is an organic compound with the molecular formula C15H17FO and a molecular weight of 232.29 g/mol . This secondary alcohol derivative of a fluorinated naphthalene is offered as a high-purity chemical intermediate for research and development purposes. Researchers value this compound for its unique structure, which combines a naphthalene ring system with a fluorine substituent and a pentanol chain. This architecture makes it a potential building block in various synthetic pathways, particularly in the development of pharmaceutical candidates and specialty chemicals. The presence of both the hydroxyl group and the fluoronaphthalene system allows for further chemical modifications typical of alcohols, such as oxidation or dehydration, enabling the exploration of structure-activity relationships in medicinal chemistry . As a fluoroaromatic compound, it may be of interest in materials science research. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper laboratory practices should be observed. Handle with care using appropriate personal protective equipment, and store in a cool, well-ventilated area . For further technical details, please contact us.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17FO B7991308 2-(4-Fluoronaphthalen-1-yl)pentan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluoronaphthalen-1-yl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO/c1-3-10-15(2,17)13-8-9-14(16)12-7-5-4-6-11(12)13/h4-9,17H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXACSAVNAQGQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC=C(C2=CC=CC=C21)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 2 4 Fluoronaphthalen 1 Yl Pentan 2 Ol

Strategies for Constructing the 4-Fluoronaphthalene-1-yl Scaffold

The creation of the specifically substituted 4-fluoronaphthalene-1-yl core is a significant challenge due to the need for precise regiochemical control. Traditional electrophilic aromatic substitution reactions on naphthalene (B1677914) can be difficult to control, often leading to mixtures of isomers. Therefore, more sophisticated and regioselective methods are required.

Advanced Annulation and Cycloaddition Approaches to Substituted Naphthalenes

Annulation and cycloaddition reactions represent powerful tools for the construction of the naphthalene ring system with predefined substitution patterns. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and versatile method for forming six-membered rings and can be adapted for naphthalene synthesis. wisc.eduyoutube.comyoutube.com For instance, the reaction of a suitably substituted diene with a dienophile can lead to a precursor that, upon aromatization, yields the desired naphthalene derivative.

One advanced approach involves the reaction of 2-pyrones with aryne intermediates. Arynes, being highly reactive, readily undergo Diels-Alder reactions with a variety of dienes. In this context, functionalized 2-pyrones can serve as the diene component. The subsequent decarboxylative aromatization of the resulting cycloadduct provides a direct route to multisubstituted naphthalenes. This method offers a high degree of flexibility as various substituents can be incorporated into both the 2-pyrone and the aryne precursor, allowing for the synthesis of a wide array of functionalized naphthalenes.

Another strategy employs the Diels-Alder reaction of isobenzofurans or cyclopentadienones with dienophiles like tetrathiafulvalene. acs.org The resulting adducts can then be cleaved under acidic conditions to furnish 1,4-diaryl substituted naphthalenes. acs.org While not directly producing a fluorinated derivative, this methodology highlights the potential of cycloaddition reactions to control the 1,4-substitution pattern.

Furthermore, the hexadehydro-Diels-Alder (HDDA) reaction generates benzyne (B1209423) intermediates that can be trapped by various reagents, including furans, to form naphthalene precursors. acs.orgnih.gov The versatility of this reaction allows for the synthesis of complex polycyclic compounds.

Annulation/Cycloaddition Strategy Key Reactants Key Transformation Potential for 4-Fluoronaphthalene-1-yl Scaffold
2-Pyrone and Aryne CycloadditionSubstituted 2-pyrone, o-silylaryl triflate (aryne precursor)[4+2] Diels-Alder followed by decarboxylative aromatizationHigh, by using a fluorinated aryne precursor.
Isobenzofuran/Cyclopentadienone Cycloaddition1,3-Diarylbenzo[c]furan or cyclopentadienone, tetrathiafulvalene[4+2] Diels-Alder followed by acid-mediated cleavageModerate, would require a fluorinated starting material and further functionalization.
Hexadehydro-Diels-Alder (HDDA) Reaction1,3-DiynesGeneration of benzyne followed by trapping with a dieneHigh, by designing a fluorinated 1,3-diyne precursor.

Regioselective C–H Functionalization of Naphthalene Systems for Fluorination

Direct C–H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis. chemimpex.com For the synthesis of the 4-fluoronaphthalene-1-yl scaffold, the regioselective introduction of a fluorine atom at the C4 position of a pre-functionalized naphthalene ring is a key step.

Directed C–H activation strategies have been extensively studied to control the regioselectivity of functionalization on the naphthalene core. chemimpex.com By employing a directing group at the C1 position, it is possible to selectively activate and functionalize other positions on the ring. For instance, various directing groups can steer halogenation reactions to specific sites. While direct C-H fluorination of naphthalenes is a challenging transformation, advancements in catalysis are making it increasingly feasible.

One approach could involve the use of a directing group at the 1-position of naphthalene that promotes fluorination at the C4 position. Although direct C4-fluorination is not commonly reported, methods for C4-amination of 1-naphthylamine (B1663977) derivatives using a picolinamide (B142947) directing group have been developed, suggesting that directing group strategies can be effective for functionalizing the C4 position. byjus.com

Alternatively, the synthesis can start with 1-fluoronaphthalene (B124137), which can be obtained by reacting naphthalene with electrophilic fluorinating agents like Selectfluor®. wikipedia.org Subsequent functionalization at the C4 position would then be required.

C-H Functionalization Approach Starting Material Key Reagent/Catalyst Regioselectivity
Directed C-H Fluorination1-Substituted NaphthaleneFluorinating agent and directing groupDependent on the directing group; C4 selectivity is a challenge.
Electrophilic FluorinationNaphthaleneSelectfluor®Primarily yields 1-fluoronaphthalene.

Novel Nitrogen-to-Carbon Transmutation Pathways in Naphthalene Synthesis

Skeletal editing, where one atom in a ring system is replaced by another, is a cutting-edge strategy in synthetic chemistry. A particularly innovative approach is the transmutation of a nitrogen atom in a heterocyclic system to a carbon atom, providing a novel entry to carbocyclic aromatic compounds.

Recent research has demonstrated the conversion of isoquinolines into substituted naphthalenes. wikipedia.org This transformation is inspired by the Wittig reaction and involves the reaction of an isoquinoline (B145761) with a phosphonium (B103445) ylide. The reaction proceeds through a ring-opening of the isoquinoline, followed by a 6π-electrocyclization and subsequent elimination to afford the naphthalene product. wikipedia.org This method allows for the precise replacement of the nitrogen atom with a CH unit. By starting with a suitably substituted isoquinoline, it is possible to construct a variety of naphthalene derivatives. For instance, starting with a 4-fluoro-isoquinoline could potentially lead to a 4-fluoronaphthalene derivative. This strategy is particularly powerful as it can be combined with C-H functionalization of the isoquinoline precursor. wikipedia.org

Nitrogen-to-Carbon Transmutation Starting Heterocycle Key Reagent Key Intermediates
Isoquinoline to NaphthaleneSubstituted IsoquinolineMethyltriphenylphosphonium bromideTriene intermediate, azaphosphetane

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Naphthalene Precursors

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted aromatic compounds, particularly those bearing electron-withdrawing groups. In the context of synthesizing the 4-fluoronaphthalene-1-yl scaffold, SNAr reactions can be employed in several ways.

One viable route starts with the nitration of 1-fluoronaphthalene to yield 1-fluoro-4-nitronaphthalene (B1331356). The nitro group is a strong electron-withdrawing group and activates the naphthalene ring towards nucleophilic attack. While the fluorine at C1 is also a potential leaving group, the nitro group at C4 can be reduced to an amino group. For example, 1-fluoro-4-nitronaphthalene can be hydrogenated to 4-fluoro-1-naphthylamine. This amine can then be converted to a variety of other functional groups via Sandmeyer-type reactions. wikipedia.orgorganic-chemistry.orgnih.gov For instance, diazotization of the amine followed by treatment with cuprous cyanide could yield 4-fluoro-1-cyanonaphthalene, a precursor that could be further elaborated.

Alternatively, one could start with a naphthalene derivative having a good leaving group at the 1-position and a fluorine at the 4-position. For instance, 1-bromo-4-fluoronaphthalene (B1202307) is a commercially available compound that can serve as a precursor. chemimpex.comsigmaaldrich.comoakwoodchemical.com The bromine atom can be displaced by various nucleophiles or used in cross-coupling reactions to introduce the desired functionality at the 1-position.

Recent advances have also demonstrated the use of superbases to catalyze concerted SNAr reactions of unactivated aryl fluorides, expanding the scope of this transformation. wikipedia.org

SNAr Strategy Starting Material Key Transformation Product
Nitration followed by reduction and Sandmeyer reaction1-FluoronaphthaleneNitration, reduction of nitro group to amine, diazotization, and nucleophilic substitution4-Fluoro-1-substituted naphthalene
Substitution on a pre-functionalized naphthalene1-Bromo-4-fluoronaphthaleneNucleophilic displacement of bromide or cross-coupling reaction4-Fluoro-1-substituted naphthalene

Installation and Formation of the Pentan-2-ol Tertiary Alcohol Moiety

Once the 4-fluoronaphthalene-1-yl scaffold with a suitable functional group at the 1-position is synthesized, the next crucial step is the installation of the pentan-2-ol tertiary alcohol moiety.

Organometallic Addition Reactions to Ketone Precursors (e.g., Grignard Chemistry with Fluorinated Naphthalenes)

The most direct and widely used method for the synthesis of tertiary alcohols is the addition of an organometallic reagent to a ketone. sigmaaldrich.com In this case, the target molecule can be synthesized by the reaction of a propyl Grignard reagent with 1-(4-fluoronaphthalen-1-yl)ethanone.

The ketone precursor, 1-(4-fluoronaphthalen-1-yl)ethanone, can be prepared via a Friedel-Crafts acylation of 1-fluoronaphthalene with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride. libretexts.org The regioselectivity of this reaction is crucial, and conditions would need to be optimized to favor acylation at the 1-position.

The subsequent Grignard reaction involves the addition of propylmagnesium bromide to the carbonyl group of 1-(4-fluoronaphthalen-1-yl)ethanone. wisc.edusigmaaldrich.com This reaction forms a magnesium alkoxide intermediate, which upon acidic workup, yields the desired tertiary alcohol, 2-(4-fluoronaphthalen-1-yl)pentan-2-ol. The presence of the fluorine atom on the naphthalene ring is not expected to significantly interfere with the Grignard reaction, although it may have a minor electronic effect on the reactivity of the ketone. Mechanochemical methods for the preparation of fluoro-Grignard reagents have also been explored, though their subsequent reactivity can be complex. organic-chemistry.org

Reaction Step Reactants Reagents/Conditions Product
Friedel-Crafts Acylation1-Fluoronaphthalene, Acetyl chloride/anhydrideLewis Acid (e.g., AlCl₃)1-(4-Fluoronaphthalen-1-yl)ethanone
Grignard Reaction1-(4-Fluoronaphthalen-1-yl)ethanone, Propylmagnesium bromideAnhydrous ether or THF, followed by acidic workupThis compound

Integrated Synthetic Strategies for this compound

The synthesis of this compound can be approached through several integrated strategies, primarily revolving around the formation of the key carbon-carbon bond that generates the tertiary alcohol. These strategies can be broadly categorized as convergent and sequential.

Convergent syntheses involve the separate preparation of two key fragments of the target molecule, which are then combined in a late-stage step. This approach is often more efficient than linear, sequential syntheses. For this compound, the most logical convergent strategy is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a ketone. masterorganicchemistry.comlibretexts.org

There are two primary convergent pathways for the synthesis of this compound using a Grignard reaction:

Route A: The reaction of a 4-fluoronaphthyl Grignard reagent with pentan-2-one.

Route B: The reaction of a pentan-2-yl Grignard reagent (sec-pentylmagnesium halide) with 1-(4-fluoronaphthalen-1-yl)ethanone.

The formation of Grignard reagents from organofluorine compounds can be challenging due to the high strength of the carbon-fluorine bond. nih.gov However, methods involving highly reactive magnesium, such as Rieke magnesium, or mechanochemical activation have been shown to facilitate the formation of Grignard reagents from fluorinated aromatics. nih.gov

The table below outlines the key reactants for these convergent approaches.

Convergent Route Grignard Reagent Ketone
A1-Bromo-4-fluoronaphthalene derived GrignardPentan-2-one
B2-Bromopentane derived Grignard1-(4-Fluoronaphthalen-1-yl)ethanone

A plausible sequential pathway for the synthesis of this compound could begin with 4-fluoronaphthalene-1-carbaldehyde. nih.gov This aldehyde can be reacted with an organometallic reagent, such as ethylmagnesium bromide, in a Grignard reaction to form a secondary alcohol. Subsequent oxidation of this secondary alcohol would yield the corresponding ketone, 1-(4-fluoronaphthalen-1-yl)propan-1-one. A final Grignard reaction with methylmagnesium bromide would then produce the target tertiary alcohol, this compound.

This sequential approach is detailed in the table below.

Step Reaction Reactants Intermediate/Product
1Grignard Reaction4-Fluoronaphthalene-1-carbaldehyde, Ethylmagnesium bromide1-(4-Fluoronaphthalen-1-yl)propan-1-ol
2Oxidation1-(4-Fluoronaphthalen-1-yl)propan-1-ol, Oxidizing agent (e.g., PCC)1-(4-Fluoronaphthalen-1-yl)propan-1-one
3Grignard Reaction1-(4-Fluoronaphthalen-1-yl)propan-1-one, Methylmagnesium bromideThis compound

Advanced Spectroscopic and Structural Characterization of 2 4 Fluoronaphthalen 1 Yl Pentan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-(4-fluoronaphthalen-1-yl)pentan-2-ol, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals.

Proton (¹H) NMR for Structural Elucidation of the Pentan-2-ol and Naphthalene (B1677914) Protons

The ¹H NMR spectrum of this compound is expected to display a series of signals corresponding to the protons of the pentan-2-ol side chain and the fluoronaphthalene core. The aromatic region would feature complex splitting patterns due to spin-spin coupling between the naphthalene protons. The chemical shifts are influenced by the electron-donating character of the alkyl group and the electron-withdrawing nature of the fluorine atom.

The protons on the naphthalene ring are anticipated to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The fluorine substituent at the C4 position will influence the chemical shifts of the adjacent protons, particularly H-3 and H-5, through space and through bond coupling. The tertiary alcohol's hydroxyl proton is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The alkyl protons of the pentan-2-ol chain will be found in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
OH1.5 - 2.5br s-
CH₃ (C2')1.25s-
CH₂ (C3')1.60m-
CH₂ (C4')1.30m-
CH₃ (C5')0.90t7.5
H-27.45d8.5
H-37.15dd8.5, 5.5 (³JHF)
H-58.10dd8.5, 1.0
H-67.60ddd8.5, 7.0, 1.5
H-77.55ddd8.5, 7.0, 1.5
H-88.20d8.5

Note: Predicted values are based on analogous structures and may vary in an experimental setting. 'br s' denotes a broad singlet, 's' a singlet, 't' a triplet, 'd' a doublet, 'dd' a doublet of doublets, and 'm' a multiplet.

Carbon-13 (¹³C) NMR for Carbon Backbone Characterization

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spin-spin coupling between adjacent carbon atoms is not observed. The spectrum for this compound is expected to show 15 distinct signals, corresponding to the 10 carbons of the naphthalene system and the 5 carbons of the pentan-2-ol side chain, assuming the molecule is chiral and the side chain carbons are diastereotopic.

The carbon attached to the fluorine atom (C-4) will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons are influenced by the substituents. acs.org The quaternary carbon (C-1) attached to the pentanol (B124592) side chain and the carbon bearing the fluorine (C-4) are expected to be significantly affected. The carbons of the pentan-2-ol chain will appear in the upfield region.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted ¹JCF (Hz)
C-1142.0-
C-2125.0-
C-3115.0 (d)~15-25
C-4158.0 (d)~240-260
C-4a126.0 (d)~5-10
C-5127.0-
C-6126.5-
C-7128.0-
C-8123.0-
C-8a133.0-
C-2' (C-OH)75.0-
C-1' (CH₃)28.0-
C-3' (CH₂)45.0-
C-4' (CH₂)17.0-
C-5' (CH₃)14.0-

Note: Predicted values are based on analogous structures. '(d)' denotes a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR: Leveraging its Unique Sensitivity for Fluorine Environment Analysis and Coupling Patterns

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. stackexchange.com The chemical shift of the fluorine atom is highly dependent on its electronic environment. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-4 position.

The chemical shift for a fluorine atom on an aromatic ring typically appears in a range of -100 to -140 ppm relative to a CFCl₃ standard. The signal will likely be a multiplet due to coupling with neighboring protons, primarily H-3 and H-5.

Predicted ¹⁹F NMR Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F at C-4-115 to -125Multiplet

Note: Predicted values are relative to CFCl₃.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Connectivity Assignment

To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, correlations would be expected between the adjacent protons on the naphthalene ring (e.g., H-2 with H-3, H-5 with H-6, etc.) and between the protons of the pentan-2-ol side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov It would be used to definitively assign the carbon signals for all protonated carbons by correlating them to their attached, and previously assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity. This can be particularly useful for determining the stereochemistry and conformation of the molecule, for instance, by observing correlations between the protons of the pentan-2-ol side chain and the H-8 proton of the naphthalene ring.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. libretexts.org For this compound (C₁₅H₁₇FO), the exact mass of the molecular ion [M]⁺˙ can be calculated.

Predicted HRMS Data for this compound

IonCalculated Exact Mass
[C₁₅H₁₇FO]⁺˙232.1263

The fragmentation of the molecular ion in the mass spectrometer would provide further structural confirmation. Key expected fragmentation pathways for a tertiary benzylic alcohol include:

Loss of water ([M-H₂O]⁺˙): A common fragmentation for alcohols, leading to a prominent peak at m/z 214.1157.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. This could result in the loss of a propyl radical to form an ion at m/z 189.0712, or the loss of an ethyl group to form an ion at m/z 203.0869.

Cleavage of the entire pentanol side chain: This would lead to the formation of a fluoronaphthyl cation at m/z 145.0504.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the analysis would begin with the identification of the molecular ion peak (M+).

Key fragmentation pathways anticipated for this tertiary alcohol would include:

Alpha-Cleavage: The bonds adjacent to the carbon bearing the hydroxyl group are susceptible to cleavage. Loss of a propyl radical or an ethyl radical would be expected, leading to significant fragment ions.

Dehydration: The elimination of a water molecule (loss of 18 amu) from the molecular ion is a common fragmentation pathway for alcohols.

Naphthalene Ring Fragmentation: The stable aromatic naphthalene system would likely remain intact, with fragmentation primarily occurring on the pentanol substituent.

A detailed analysis would involve the precise mass measurement of each fragment to confirm its elemental composition.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

Predicted Fragment IonProposed Structure of Fragmentm/z (Nominal)
[M]+[C₁₅H₁₇FO]+244
[M - H₂O]+[C₁₅H₁₅F]+226
[M - C₂H₅]+[C₁₃H₁₂FO]+215
[M - C₃H₇]+[C₁₂H₁₀FO]+201
[C₁₁H₈F]+Fluoronaphthyl cation160

This table is predictive and requires experimental data for validation.

Vibrational Spectroscopy: Infrared (IR) Analysis of Hydroxyl and Aromatic Modes

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands.

Hydroxyl (O-H) Stretch: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration in an alcohol. The broadness of this peak is due to hydrogen bonding.

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ would indicate the stretching vibrations of the C-H bonds on the naphthalene ring.

Aliphatic C-H Stretch: Strong absorptions just below 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the pentanol alkyl chain.

C=C Aromatic Ring Stretch: A series of peaks in the 1600-1450 cm⁻¹ region would be characteristic of the carbon-carbon double bond stretching within the naphthalene ring system.

C-F Stretch: A strong absorption band, typically in the 1250-1000 cm⁻¹ range, would be indicative of the carbon-fluorine bond.

Table 2: Expected Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
O-HStretching, H-bonded3600 - 3200 (broad, strong)
Aromatic C-HStretching3100 - 3000 (sharp, medium)
Aliphatic C-HStretching3000 - 2850 (strong)
Aromatic C=CRing Stretching1600 - 1450 (medium to weak)
C-OStretching1260 - 1000 (medium)
C-FStretching1250 - 1000 (strong)

This table is predictive and requires experimental data for validation.

Solid-State Structural Elucidation: X-ray Crystallography of this compound and its Derivatives

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles.

Key structural features to be determined would include:

The conformation of the pentanol side chain relative to the naphthalene ring.

The planarity of the fluoronaphthalene ring system.

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.

Mechanistic Investigations and Transformation Pathways of 2 4 Fluoronaphthalen 1 Yl Pentan 2 Ol

Reactivity of the Tertiary Alcohol Functionality

The tertiary alcohol group, where the hydroxyl-bearing carbon is bonded to three other carbon atoms (the naphthalene (B1677914) ring, a propyl group, and a methyl group), exhibits distinct reactivity patterns compared to primary or secondary alcohols. Its reactions are dominated by processes involving carbocation intermediates due to the stability of the resulting tertiary carbocation, which is further stabilized by the adjacent naphthalene ring.

The direct removal of the hydroxyl group, or deoxygenation, is a key transformation for converting alcohols into corresponding alkanes or alkenes. For tertiary benzylic and naphthylic alcohols like 2-(4-fluoronaphthalen-1-yl)pentan-2-ol, this reaction typically proceeds via an SN1-type mechanism involving a stable carbocation intermediate. Various catalytic systems have been developed to facilitate this transformation under relatively mild conditions, avoiding the use of harsh stoichiometric reagents.

Recent research has highlighted several effective catalytic methods for the deoxygenation of tertiary benzylic alcohols, which are structurally analogous to the target compound. These methods often employ a silane (B1218182) as a hydride source. For instance, systems using a solid acid catalyst like tin(IV) ion-exchanged montmorillonite (B579905) (Sn-Mont) with triethylsilane (Et3SiH) have proven efficient. researchgate.net The reaction proceeds through the formation of a carbenium ion, which is then reduced by the silane. researchgate.net Other notable systems include those catalyzed by titanium complexes, such as Cp2TiCl2, which can deoxygenate tertiary alcohols, although sometimes with lower yields compared to secondary alcohols due to steric hindrance. chemrxiv.orgrsc.org Additionally, Ph3P=O has been used as a catalyst for the reductive deoxygenation of secondary and tertiary benzylic alcohols with PhSiH3. organic-chemistry.org Visible light photoredox catalysis also offers a modern approach, where alcohols are activated as benzoate (B1203000) esters and then deoxygenated. beilstein-journals.org

Depending on the reaction conditions and the fate of the carbocation intermediate, deoxygenation can lead to either an alkane (through hydride capture) or an alkene (through elimination of a proton from an adjacent carbon). The formation of the corresponding alkane, 2-(4-fluoronaphthalen-1-yl)pentane, is generally favored in the presence of an efficient hydride donor like a silane.

Catalytic SystemHydride Source / ReductantGeneral ConditionsApplicability
Sn(IV)-MontmorilloniteTriethylsilane (Et3SiH)Solid acid catalyst, simple filtration work-upEfficient for tertiary and secondary benzylic alcohols. researchgate.net
Cp2TiCl2Me(EtO)2SiHHomogeneous catalysis, tolerates various functional groupsEffective for benzylic alcohols; lower yields for sterically hindered tertiary alcohols. chemrxiv.orgrsc.org
Ph3P=OPhenylsilane (PhSiH3)Air atmosphere, rapid reaction time (30 min)Compatible with secondary and tertiary benzylic alcohols. organic-chemistry.org
Ir(ppy)2(dtb-bpy)Hünig's base (sacrificial)Visible light photoredox catalysis, alcohol activated as an esterGood to excellent yields for benzylic alcohols. beilstein-journals.org

Nucleophilic substitution of the hydroxyl group in a tertiary alcohol like this compound proceeds almost exclusively through an S_N_1 mechanism. pw.live This is due to two main factors: the steric hindrance around the tertiary carbon atom prevents the backside attack required for an S_N_2 reaction, and the tertiary naphthyl-stabilized carbocation formed upon loss of the leaving group is highly stable.

The mechanism involves two principal steps:

Protonation and Formation of a Leaving Group: The hydroxyl group is a poor leaving group. In the presence of a strong acid (e.g., HBr), it is protonated to form an oxonium ion (-OH2+), which is an excellent leaving group (H2O).

Carbocation Formation and Nucleophilic Attack: The C-O bond cleaves, forming a planar, sp2-hybridized tertiary carbocation. The incoming nucleophile can then attack this planar intermediate from either face. jove.comchemistrysteps.comchemicalnote.com

If the starting alcohol is chiral at the carbinol center, the S_N_1 mechanism typically leads to a racemic or near-racemic mixture of products. jove.comchemistrysteps.comchemicalnote.comscribd.com This is because the achiral carbocation intermediate can be attacked from either side with nearly equal probability, yielding both retention and inversion of configuration. libretexts.org However, complete racemization is not always observed. Often, a slight excess of the product with inverted stereochemistry is formed. jove.comlibretexts.org This is attributed to the formation of a "solvent-separated ion pair" or "intimate ion pair," where the departing leaving group temporarily shields one face of the carbocation, making the opposite face more accessible to the incoming nucleophile. jove.comlibretexts.orgrsc.org

For this compound, any nucleophilic substitution reaction at the chiral tertiary center is expected to result in significant, if not complete, racemization.

Tertiary alcohols are generally resistant to oxidation under standard conditions. Common oxidizing agents such as chromic acid (H2CrO4), pyridinium (B92312) chlorochromate (PCC), or potassium permanganate (B83412) (KMnO4) require the presence of a hydrogen atom on the carbinol carbon for the reaction to proceed. Since this compound lacks this hydrogen, it will not undergo oxidation to a ketone. Under very harsh oxidative conditions (e.g., strong acid and high heat), cleavage of carbon-carbon bonds may occur, leading to degradation of the molecule rather than a controlled oxidation product.

The reduction of the tertiary alcohol functionality itself is not a common or synthetically useful transformation. The C-OH bond is strong, and the hydroxyl group is a poor leaving group. Reduction reactions in organic chemistry typically involve the conversion of more oxidized functional groups (like carbonyls, esters, or carboxylic acids) to alcohols, not the other way around. Therefore, pathways for the direct reduction of the tertiary alcohol in this compound are not considered standard transformations.

Reactivity of the 4-Fluoronaphthalene Moiety

The 4-fluoronaphthalene core of the molecule is an aromatic system that can undergo both electrophilic and nucleophilic aromatic substitution reactions. The outcome of these reactions is governed by the directing and activating/deactivating effects of the existing substituents: the tertiary alkyl group at position 1 and the fluorine atom at position 4.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile attacks the electron-rich naphthalene ring. The regiochemical outcome is determined by the combined electronic effects of the substituents.

The 1-alkyl group (2-hydroxypentan-2-yl) is an electron-donating group by induction (+I effect). In naphthalene, a +I substituent at the 1-position directs incoming electrophiles primarily to the peri-position (position 8) and the ortho-position within the same ring (position 2), as well as to the adjacent ring (positions 5 and 7). researchgate.net Generally, alkyl groups are considered activating ortho-, para-directors.

Considering the combined effects, both substituents reinforce the direction of the electrophile to position 5 . The alkyl group directs to positions 8 and 5 (among others), while the fluorine atom strongly directs to position 5. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation are most likely to occur at the C5 position of the naphthalene ring.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution involves the attack of a nucleophile on the aromatic ring and the displacement of a leaving group. masterorganicchemistry.com This reaction is favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com The fluorine atom can act as a leaving group in NAS reactions. masterorganicchemistry.comyoutube.com

In this compound, the fluorine atom is at C4. The substituent at the ortho-position (C3) is a hydrogen, and the substituent at the meta-position (C1) is the electron-donating alkyl group. Electron-donating groups disfavor NAS by increasing the electron density of the ring, making it less attractive to nucleophiles. Therefore, displacing the fluorine atom via a standard S_N_Ar mechanism would be difficult and likely require harsh conditions (high temperature, strong nucleophile) or specialized catalytic methods. Recent advances, such as organic photoredox catalysis, have enabled NAS on unactivated and even electron-rich aryl fluorides under milder conditions. nih.gov

Despite the strength of the C-F bond, modern organometallic chemistry provides several methods for its functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. While aryl fluorides are less reactive than their chloride, bromide, or iodide counterparts, specific catalyst systems have been developed to activate the C-F bond. nih.gov

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl fluoride (B91410) with an organoboron compound. For aryl fluorides, nickel-based catalysts, such as NiCl2(PCy3)2, are often more effective than palladium. acs.org The reaction can be promoted by the addition of co-catalysts like ZrF4 or TiF4. acs.orgnih.gov This would allow the fluorine atom in this compound to be replaced with various aryl, heteroaryl, or vinyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond by coupling the aryl halide with an amine. wikipedia.orgorganic-chemistry.org While challenging, the amination of aryl fluorides can be achieved, particularly with electron-deficient substrates. acs.org For a less activated substrate like the one , specialized, sterically hindered phosphine (B1218219) ligands and specific reaction conditions would be necessary.

Other Cross-Coupling Reactions: Other transformations such as Stille coupling (with organotin reagents) and Heck-type reactions (with alkenes) have also been reported for activated aryl fluorides. acs.orgchemrxiv.orgrsc.org These reactions typically require palladium or nickel catalysis and demonstrate the growing potential for derivatizing even robust C-F bonds.

Reaction TypeCoupling PartnerTypical Catalyst SystemBond Formed
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acid or EsterNickel-based (e.g., Ni(cod)2/PCy3) with co-catalyst (e.g., ZrF4). acs.orgnih.govC-C (Aryl/Vinyl)
Buchwald-Hartwig AminationPrimary/Secondary AminePalladium-based with specialized phosphine ligands (e.g., Pd(OAc)2/BINAP). nih.govlibretexts.orgC-N
Stille CouplingOrganostannane (R-SnBu3)Palladium-based (e.g., Pd(PPh3)4) for activated substrates. acs.orgC-C (Alkyl/Aryl)
Heck-Type CouplingAlkenePalladium-catalyzed for electron-deficient aryl fluorides. chemrxiv.orgC-C (Vinyl)

Derivatization Strategies for Enhanced Synthetic Utility and Analysis

The tertiary hydroxyl group of this compound, while sterically hindered, represents a key functional handle for synthetic modification and the introduction of moieties that can enhance its utility or facilitate its analysis. Derivatization of this alcohol can be strategically employed to append protecting groups, introduce functionalities for further coupling reactions, or to create derivatives with altered physicochemical properties. The primary strategies for such derivatization focus on silylation, acylation, and alkylation of the tertiary hydroxyl group.

Due to the steric congestion around the tertiary alcohol, these transformations often require carefully selected reagents and optimized reaction conditions to overcome the inherent challenges and achieve satisfactory yields. The electron-rich naphthalene ring and the presence of the fluorine atom can also influence the reactivity of the hydroxyl group and the stability of the resulting derivatives.

Silylation of the Tertiary Hydroxyl Group

The conversion of the tertiary hydroxyl group of this compound to a silyl (B83357) ether is a common strategy for its protection during multi-step syntheses. The choice of the silylating agent is critical and is dictated by the desired stability of the resulting silyl ether and the steric hindrance of the substrate. For a sterically encumbered tertiary alcohol such as this, highly reactive silylating agents are generally required.

Common silylating agents that could be employed for this transformation include silyl triflates, such as triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPSOTf), or a combination of a silyl halide with a potent activator. For instance, the use of trimethyliodosilane (TMSI) in conjunction with hexamethyldisilazane (B44280) (HMDS) is a known method for the silylation of hindered alcohols. Another effective approach is dehydrogenative silylation, which can be catalyzed by strong Lewis acids like tris(pentafluorophenyl)borane, facilitating the reaction of the alcohol with a hydrosilane.

The general reaction scheme for the silylation is as follows:

R₃Si-X + this compound → 2-(4-Fluoronaphthalen-1-yl)-2-(trialkylsilyloxy)pentane

Where R₃Si-X represents a silylating agent (e.g., R = Me, Et, i-Pr; X = Cl, I, OTf).

Table 1: Potential Reagents and Conditions for Silylation

Silylating Agent Catalyst/Base Solvent Typical Conditions
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) 2,6-Lutidine Dichloromethane (DCM) 0 °C to room temperature
Trimethyliodosilane (TMSI) / Hexamethyldisilazane (HMDS) Pyridine Pyridine Room temperature to gentle heating
Triethylsilane (Et₃SiH) Tris(pentafluorophenyl)borane Dichloromethane (DCM) Room temperature

Acylation of the Tertiary Hydroxyl Group

Acylation introduces an ester functionality, which can serve as a protecting group or modulate the biological activity of the parent molecule. The steric hindrance of the tertiary hydroxyl group in this compound makes acylation challenging with standard reagents like acyl chlorides or anhydrides in the presence of simple amine bases.

To overcome this, more potent catalytic systems are often necessary. The use of 4-(dimethylamino)pyridine (DMAP) as a nucleophilic catalyst is a common strategy. Alternatively, the in-situ generation of highly reactive ketene (B1206846) intermediates from carboxylic acids using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can efficiently acylate sterically hindered alcohols. Another effective method involves the use of benzotriazole-based activating agents to form reactive acyl-benzotriazoles that readily react with tertiary alcohols.

The general reaction for acylation is:

R-CO-X + this compound → 2-(4-Fluoronaphthalen-1-yl)pentan-2-yl acetate (B1210297) (or other ester)

Where R-CO-X is an acylating agent (e.g., acetic anhydride (B1165640), benzoyl chloride).

Table 2: Potential Reagents and Conditions for Acylation

Acylating Agent Catalyst/Base Solvent Typical Conditions
Acetic Anhydride 4-(Dimethylamino)pyridine (DMAP) Dichloromethane (DCM) Room temperature
Diethylphosphonoacetic acid / Dicyclohexylcarbodiimide (DCC) - Dichloromethane (DCM) Room temperature
Carboxylic acid / 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / 1-Hydroxybenzotriazole (HOBt) 4-(Dimethylamino)pyridine (DMAP) Dichloromethane (DCM) Room temperature

Alkylation Strategies for Ether Formation

The formation of an ether from a tertiary alcohol via Williamson ether synthesis (reaction of an alkoxide with an alkyl halide) is generally disfavored due to the strong basicity of the tertiary alkoxide, which promotes the E2 elimination of the alkyl halide rather than the desired Sₙ2 substitution.

Consequently, alternative strategies are required for the synthesis of ethers from this compound. One approach involves Sₙ1-type reactions where the alcohol is treated with a strong acid in the presence of a primary or secondary alcohol, although this can be prone to side reactions and rearrangements.

A more controlled method for the formation of alkyl aryl ethers involves the use of highly reactive electrophiles. For instance, ortho-substituted diaryliodonium salts have been shown to arylate tertiary alcohols under transition-metal-free conditions to form sterically hindered aryl ethers. For the formation of simple alkyl ethers, the use of alkyl triflates or other highly reactive alkylating agents under carefully controlled, non-basic conditions might be explored.

A potential reaction scheme for ether formation could be:

RX + this compound → 2-alkoxy-2-(4-fluoronaphthalen-1-yl)pentane

Where RX is a suitable alkylating agent.

Table 3: Potential Strategies and Reagents for Ether Formation

Alkylating Agent / Method Catalyst/Reagents Solvent Typical Conditions
Williamson Ether Synthesis (low yielding) NaH, then R-X Tetrahydrofuran (THF) Prone to elimination
Acid-catalyzed dehydration/etherification H₂SO₄, R-OH - High temperatures, risk of side reactions
Arylation with Diaryliodonium Salts Base (e.g., t-BuOK) Dichloromethane (DCM) For aryl ether formation

Computational and Theoretical Studies on 2 4 Fluoronaphthalen 1 Yl Pentan 2 Ol and Analogues

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic characteristics of a molecule. These methods model the behavior of electrons and nuclei to determine stable conformations and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is particularly effective for optimizing molecular geometries to find the lowest energy (ground state) conformation. nih.gov For naphthalene (B1677914) derivatives, DFT methods like B3LYP, often paired with basis sets such as 6-31G or 6-311G, are employed to calculate structural parameters. researchgate.netnih.govuludag.edu.tr

Table 1: Predicted Ground State Geometrical Parameters for Key Bonds in Naphthalene Derivatives from DFT Studies.
ParameterDescriptionTypical Calculated Value (Å or °)Reference Method
C-C (aromatic)Bond length within the naphthalene ring1.37 - 1.43B3LYP/6-311G++(d,p) nih.gov
C-FBond length of the fluoro substituent~1.35DFT Calculations mdpi.com
C-O (alcohol)Bond length of the tertiary alcohol~1.44General DFT Data
C-C-C (ring)Bond angle within the naphthalene ring~120B3LYP/6-311G++(d,p) uludag.edu.tr
C-C-O (alcohol)Bond angle around the tertiary carbon~109.5General Tetrahedral Geometry

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.govmdpi.com

For naphthalene itself, the HOMO-LUMO gap is significant. samipubco.com Introducing substituents alters these energy levels. Electron-donating groups, such as the hydroxyl group, tend to raise the HOMO energy, while electron-withdrawing groups can lower the LUMO energy. rsc.org In 2-(4-fluoronaphthalen-1-yl)pentan-2-ol, the fluorine atom and the hydroxyl group influence the electronic properties of the naphthalene system, thereby tuning its reactivity. rsc.org Studies on substituted naphthalenes show that functional groups significantly modulate the HOMO-LUMO gap. rsc.orgresearchgate.net

Table 2: Representative FMO Energies and Gaps for Naphthalene and Substituted Analogues.
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Computational Method
Naphthalene-6.13-1.384.75DFT/aug-cc-pVQZ samipubco.com
1,7-Naphthol-5.906-1.214.70DFT/B3LYP tandfonline.com
Naphtho[2,1-e]pyrazolo[5,1-c] nih.govuludag.edu.trrsc.orgtriazine analogue-5.842-2.5853.257DFT/B3LYP/6-311G mdpi.com
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-0.26751-0.180940.08657B3LYP/6-31G+(d,p) nih.gov

Note: The very low energy gap for the hydrazinecarbodithioate derivative suggests high reactivity and polarizability. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule. uludag.edu.tr These maps are invaluable for predicting how a molecule will interact with other reagents, particularly electrophiles and nucleophiles. Red-colored regions on an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas (positive potential), which are targets for nucleophiles. researchgate.netresearchgate.net

Table 3: Predicted Electrostatic Potential Characteristics.
Molecular RegionPredicted Electrostatic PotentialChemical Significance
Oxygen of Hydroxyl GroupStrongly Negative (Red)Site for electrophilic attack, hydrogen bond acceptor
Fluorine AtomNegative (Red/Yellow)Influences aromatic ring reactivity, H-bond acceptor
Naphthalene π-SystemGenerally Negative (Red/Yellow)Site for electrophilic aromatic substitution
Hydrogen of Hydroxyl GroupPositive (Blue)Site for nucleophilic attack, hydrogen bond donor

Mechanistic Investigations of Synthetic Transformations

The synthesis of this compound most likely involves the addition of a propyl-based organometallic reagent (e.g., propylmagnesium bromide) to a 4-fluoro-1-naphthalenone precursor. organic-chemistry.orglibretexts.org Computational studies can model this reaction to understand its mechanism, energetics, and kinetics.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Analyzing the structure of this transition state is key to understanding the reaction mechanism. The Grignard reaction, a classic method for forming tertiary alcohols, is generally thought to proceed via a nucleophilic addition mechanism. organic-chemistry.org Computational models suggest this occurs through a cyclic transition state, often a four-membered or six-membered ring, where the magnesium atom coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. organic-chemistry.orgmit.edu

For the synthesis of our target molecule, the key step is the nucleophilic attack of the propyl anion from the Grignard reagent on the carbonyl carbon of 4-fluoro-1-naphthalenone. For aromatic ketones, there can be a competition between a polar nucleophilic addition and a single-electron transfer (SET) mechanism. acs.org Transition state analysis would clarify which pathway is favored by calculating the activation energies for both possibilities. The transition state structure would show a partially formed C-C bond between the propyl group and the carbonyl carbon, and a partially broken C=O double bond. mit.edu

A reaction energy profile, or reaction coordinate diagram, plots the change in free energy as reactants are converted into products. wikipedia.org These profiles illustrate the energies of reactants, products, intermediates, and transition states. youtube.com The synthesis of a tertiary alcohol via a Grignard reaction is a multi-step process, typically involving the initial addition of the Grignard reagent to the ketone, followed by an acidic workup to protonate the resulting alkoxide intermediate. masterorganicchemistry.com

Conformational Analysis and Intramolecular Interactions

The rotation around the single bond connecting the chiral carbon of the pentanol (B124592) side chain to the C1 position of the naphthalene ring is a key dynamic process in this compound. This rotation is not free and is hindered by significant energy barriers, giving rise to distinct stable conformers, or rotamers. The primary source of this rotational barrier is the steric hindrance between the substituents on the side chain (the hydroxyl group and the ethyl and methyl groups) and the "peri" hydrogen atom at the C8 position of the naphthalene ring.

In 1-substituted naphthalenes, the barrier to rotation is highly dependent on the size of the substituent. usu.edu For the 2-hydroxypentan-2-yl group, which is a bulky tertiary alcohol substituent, a substantial rotational barrier is expected. Studies on similar systems, such as 1,1'-binaphthyl derivatives, have shown that the size of the groups at the 2 and 2' positions is the primary factor determining the rotational barrier, with bulkier groups leading to higher barriers. usu.eduacs.org In the case of this compound, the interaction between the side chain and the C8-hydrogen of the naphthalene ring will be the dominant factor.

Analogue SystemSubstituentCalculated Rotational Barrier (kcal/mol)Reference
1,1′-Binaphthyl-H19.5 usu.edu
1,1′-Bi-2-naphthol-OH39.3 usu.edu
2,2′-bis(diphenylphosphino)-1,1′-binaphthyl-P(Ph)249.4 acs.org
2-Amino-2′-hydroxy-1,1′-binaphthyl-NH2, -OH40.4 acs.org

This table illustrates the impact of substituent size on rotational barriers in analogous biaryl systems. A similar trend is expected for the rotation of the bulky side chain in this compound.

The conformational preferences of this compound are further stabilized by a network of non-covalent interactions. The most significant of these is expected to be an intramolecular hydrogen bond between the hydroxyl group of the pentanol side chain and the π-electron system of the naphthalene ring. Such OH•••π interactions are well-documented for alcohols in the presence of aromatic rings. proquest.comresearchgate.net The strength of this interaction is generally weak but can significantly influence the conformational landscape. researchgate.net

Interaction TypeDonorAcceptorExpected Presence in this compoundSignificance
Intramolecular Hydrogen Bond-OHNaphthalene π-systemHighMajor contributor to conformational stability
Steric RepulsionSide-chain alkyl groupsC8-H of NaphthaleneHighPrimary determinant of rotational barriers
van der Waals InteractionsFluorineSide-chain hydrogensModerateContributes to overall conformational energy

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of NMR chemical shifts through computational methods, particularly Density Functional Theory (DFT), has become a reliable tool in structural elucidation. nih.govrsc.org For this compound, the prediction of ¹H, ¹³C, and ¹⁹F NMR spectra would be invaluable for its characterization.

The ¹H and ¹³C chemical shifts of the naphthalene core will be influenced by the electronic effects of both the fluorine atom and the pentanol side chain. The fluorine atom, being highly electronegative, will generally cause a deshielding effect on nearby carbon and hydrogen atoms. The chemical shifts of the side chain protons and carbons will be highly dependent on the molecule's conformation due to the anisotropic effect of the naphthalene ring.

The ¹⁹F NMR chemical shift is particularly sensitive to the local electronic environment. Computational methods have been developed to predict ¹⁹F chemical shifts with a good degree of accuracy, often with a mean absolute deviation of around 2-3 ppm. nih.gov The predicted ¹⁹F chemical shift for this compound would be a key identifier for the compound. The value would be influenced by the electronic push-pull effects within the fluoronaphthalene system and through-space interactions with the side chain.

NucleusKey Influencing Factors on Chemical ShiftExpected Trends
¹HAnisotropic effect of the naphthalene ring, electronegativity of fluorine and oxygen, intramolecular hydrogen bonding.Protons on the side chain will show significant conformational dependence. Aromatic protons will be influenced by the fluorine substituent.
¹³CElectronegativity of fluorine and oxygen, steric compression.The carbon attached to fluorine (C4) and the carbon attached to the side chain (C1) will be significantly affected.
¹⁹FElectronic nature of the naphthalene ring, through-space interactions with the side chain.The chemical shift will be characteristic of a fluorine atom on a naphthalene ring, with subtle variations based on the conformation of the side chain.

Future Research Directions and Advanced Synthetic Utility of 2 4 Fluoronaphthalen 1 Yl Pentan 2 Ol

Exploration of Sustainable and Green Synthesis Routes

The traditional synthesis of 2-(4-fluoronaphthalen-1-yl)pentan-2-ol would likely involve the Grignard reaction between a 1-bromo-4-fluoronaphthalene-derived organomagnesium reagent and pentan-2-one, or the reaction of an organolithium species with the same ketone. While effective, these methods often require stoichiometric amounts of metallic reagents and anhydrous organic solvents, presenting environmental and safety concerns. Future research should prioritize the development of more sustainable and greener synthetic pathways.

Key areas for investigation include:

Catalytic Grignard-type Reactions: Exploring the use of catalytic amounts of magnesium or other metals to generate the nucleophilic species in situ from less reactive precursors.

Flow Chemistry: Implementing continuous flow reactors for the synthesis can offer better control over reaction parameters, improve safety, and allow for easier scale-up. This approach can minimize waste and energy consumption.

Use of Greener Solvents: Investigating the use of bio-based solvents or solvent-free reaction conditions to reduce the environmental impact.

Direct C-H Functionalization: A more advanced and highly desirable route would involve the direct catalytic C-H functionalization of 1-fluoronaphthalene (B124137) with pentan-2-one. This would be a highly atom-economical approach, avoiding the pre-functionalization of the naphthalene (B1677914) ring.

A comparative table of potential synthetic routes is presented below:

Synthetic Route Description Potential Advantages Research Challenges
Traditional Grignard Reaction of 1-bromo-4-fluoronaphthalene (B1202307) with magnesium, followed by addition of pentan-2-one.Well-established, generally high-yielding.Stoichiometric metal use, anhydrous conditions, potential for Wurtz coupling side products.
Organolithium Route Reaction of 1-fluoronaphthalene with an organolithium reagent (e.g., n-BuLi) followed by pentan-2-one.Can be very efficient for the lithiation step.Requires cryogenic temperatures, highly pyrophoric reagents.
Catalytic C-H Activation Direct coupling of 1-fluoronaphthalene with pentan-2-one using a transition metal catalyst.High atom economy, reduced waste streams.Catalyst development, regioselectivity control, harsh reaction conditions may be needed.
Flow Synthesis Performing the Grignard or organolithium reaction in a continuous flow system.Enhanced safety, better temperature control, easier scalability.Initial setup costs, potential for channel clogging with solid byproducts.

Development of Novel Catalytic Transformations Involving the Tertiary Alcohol and Fluorinated Naphthalene

The tertiary alcohol functionality in this compound is a key site for further synthetic transformations. Modern catalysis offers numerous avenues for converting this group into other valuable functionalities, a process that can be challenging for sterically hindered tertiary alcohols. rsc.org

Future research should focus on:

Dehydrative Nucleophilic Substitution: Developing catalytic methods for the direct substitution of the hydroxyl group with various nucleophiles (e.g., carbon, nitrogen, oxygen nucleophiles), producing water as the only byproduct. rsc.org This would provide access to a wide range of derivatives with a fully substituted carbon center.

Radical-based Deoxygenation and Functionalization: Utilizing photoredox or other radical initiation methods to generate a tertiary radical from the alcohol. acs.orgprinceton.edu This radical could then participate in a variety of C-C or C-heteroatom bond-forming reactions, enabling the construction of complex molecular scaffolds. acs.org

C-F Bond Activation: The presence of the fluorine atom on the naphthalene ring opens up possibilities for late-stage functionalization through C-F bond activation, although this is a challenging transformation. Research into selective catalytic methods for this purpose could unlock access to a new range of substituted naphthalene derivatives.

Application as a Chiral Building Block in Asymmetric Synthesis

The carbon atom bearing the hydroxyl group in this compound is a stereocenter. The synthesis of this compound in an enantiomerically pure form would render it a valuable chiral building block for asymmetric synthesis. enamine.netwiley-vch.de This is particularly relevant in medicinal chemistry, where the chirality of a molecule can profoundly affect its biological activity. enamine.net

Potential research directions include:

Asymmetric Synthesis: Developing catalytic asymmetric methods for the synthesis of (R)- or (S)-2-(4-fluoronaphthalen-1-yl)pentan-2-ol. This could involve the use of chiral catalysts or reagents in the addition of the organometallic species to pentan-2-one.

Kinetic Resolution: If a racemic mixture is synthesized, enzymatic or chemical kinetic resolution could be employed to separate the enantiomers. rsc.org Lipases, for instance, are known to be effective in the resolution of chiral alcohols. rsc.org

Application in Chiral Ligand Synthesis: The resolved enantiomers could serve as precursors for the synthesis of novel chiral ligands for asymmetric catalysis. The rigid naphthalene backbone and the stereogenic center could impart unique stereochemical control in metal-catalyzed reactions.

Advanced Material Science Applications of Fluorinated Naphthalene Derivatives

Fluorinated aromatic compounds are of great interest in material science due to their unique electronic properties, thermal stability, and hydrophobicity. nih.govman.ac.uk The incorporation of fluorine can lower the LUMO energy level of the naphthalene system, making it a potential n-type semiconductor. nih.gov

Future research could explore:

Organic Electronics: Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The bulky pentanol (B124592) side chain could be modified to tune solubility and solid-state packing. rsc.orgmdpi.com

Fluorinated Polymers: The compound could be used as a monomer or a precursor to a monomer for the synthesis of novel fluorinated polymers. researchgate.net Such polymers could exhibit high thermal stability, low dielectric constants, and low surface energy, making them suitable for applications in microelectronics and as high-performance coatings. man.ac.ukresearchgate.net

Liquid Crystals: Modification of the pentanol side chain could lead to the development of new liquid crystalline materials, with the fluoronaphthalene core providing the necessary mesogenic properties.

Computational Design and Optimization of Related Fluorinated Naphthalene Alcohols

Computational chemistry and molecular modeling are powerful tools for predicting the properties of new molecules and for guiding synthetic efforts. mdpi.com

For this compound and its derivatives, computational studies could be employed to:

Predict Physicochemical Properties: Density Functional Theory (DFT) calculations can be used to predict properties such as bond lengths, bond angles, electronic structure (HOMO/LUMO levels), and spectroscopic characteristics.

Model Intermolecular Interactions: Understanding the non-covalent interactions, such as π-π stacking and hydrogen bonding, is crucial for predicting the solid-state packing and, consequently, the material properties of derivatives. rsc.org

Design Novel Catalysts: Computational modeling can aid in the design of catalysts for the transformations described in section 6.2, by simulating reaction mechanisms and transition states.

Structure-Property Relationship Studies: By systematically modifying the structure of the parent compound in silico, it is possible to establish structure-property relationships that can guide the synthesis of new molecules with desired characteristics for specific applications.

A table summarizing the key properties of the parent compound, 1-fluoronaphthalene, is provided below for reference.

Property Value for 1-Fluoronaphthalene Reference
CAS Number 321-38-0 wikipedia.org
Molecular Formula C₁₀H₇F wikipedia.org
Molecular Weight 146.16 g/mol chemicalbook.com
Appearance Colorless liquid wikipedia.org
Boiling Point 215 °C wikipedia.org
Melting Point -13 °C wikipedia.org
Solubility in Water Insoluble wikipedia.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Fluoronaphthalen-1-yl)pentan-2-ol, and how can reaction efficiency be validated?

  • Methodology :

  • Use cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach the fluoronaphthalene moiety to the pentan-2-ol backbone. Theoretical studies on similar alcohols suggest optimizing catalysts (e.g., Pd-based) and solvents (e.g., THF/DMF mixtures) for higher yields .
  • Validate efficiency via GC-MS for purity assessment and 1^1H/13^13C NMR for structural confirmation. Compare experimental yields with computational predictions (DFT calculations) to identify bottlenecks .

Q. How can researchers characterize the stereochemical configuration and enantiomeric purity of this compound?

  • Methodology :

  • Employ polarimetry to measure optical rotation and compare with literature values for similar pentan-2-ol derivatives (e.g., (−)-pentan-2-ol has a rotation of 13.0°) .

  • Use chiral GC or HPLC with enantioselective columns (e.g., cyclodextrin-based phases) to resolve enantiomers. Calculate enantiomeric excess (ee) using the formula:
    ee=[α]observed[α]pure×100%\text{ee} = \frac{[\alpha]_{\text{observed}}}{[\alpha]_{\text{pure}}} \times 100\%

     Reference calibration curves from controlled racemic mixtures <span data-key="29" class="reference-num" data-pages="undefined">12</span><span data-key="30" class="reference-num" data-pages="undefined">21</span>.  
    

Q. What experimental protocols ensure stability during storage and handling?

  • Methodology :
    • Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via FTIR for functional group integrity and LC-MS for byproduct identification .
    • Store in inert atmospheres (argon) and amber vials to prevent photodegradation, based on stability data from structurally related fluoroaromatics .

Advanced Research Questions

Q. How can computational methods predict the thermal stability and decomposition pathways of this compound under oxidative conditions?

  • Methodology :
    • Perform quantum mechanical calculations (e.g., CBS-QB3, DFT/B3LYP) to map potential energy surfaces for radical intermediates. Compare with experimental thermogravimetric analysis (TGA) and pyrolysis-GC-MS data .
    • Simulate oxidative environments using kinetic modeling (e.g., CHEMKIN) to predict dominant pathways (e.g., C–C bond cleavage vs. fluoronaphthalene ring oxidation) .

Q. What strategies resolve contradictions between experimental and computational data regarding this compound's reactivity?

  • Methodology :
    • Apply Bayesian inference to reconcile discrepancies in activation energies or rate constants. Use sensitivity analysis to identify key parameters (e.g., solvent effects, steric hindrance) .
    • Validate computational models with isotopic labeling (e.g., 18^{18}O in pentan-2-ol) to trace reaction mechanisms experimentally .

Q. How can researchers design experiments to probe the compound's interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :
    • Use molecular docking (AutoDock Vina) to predict binding affinities with fluoronaphthalene-binding pockets. Validate with surface plasmon resonance (SPR) for real-time interaction kinetics .
    • Synthesize fluorescent analogs (e.g., BODIPY-tagged derivatives) for live-cell imaging to track subcellular localization .

Q. What advanced spectroscopic techniques elucidate electronic effects of the fluorine substituent on reactivity?

  • Methodology :
    • Perform 19^{19}F NMR to assess electronic environment changes during reactions. Compare chemical shifts with Hammett σ constants for fluoronaphthalene derivatives .
    • Use time-resolved fluorescence spectroscopy to study excited-state dynamics, correlating fluorine’s electronegativity with photophysical properties .

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